2-Chloro-1-fluoro-4-methylsulfonylbenzene physical properties
2-Chloro-1-fluoro-4-methylsulfonylbenzene physical properties
The following technical guide details the physicochemical properties, reactivity profile, and experimental handling of 2-Chloro-1-fluoro-4-methylsulfonylbenzene , a specialized fluorinated arene intermediate used in medicinal chemistry.
Content Type: Technical Monograph Subject: Physicochemical Characterization & Synthetic Utility Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary
2-Chloro-1-fluoro-4-methylsulfonylbenzene is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure. The presence of a strong electron-withdrawing methylsulfonyl group (
Chemical Identity & Constants
| Property | Value |
| IUPAC Name | 2-Chloro-1-fluoro-4-(methylsulfonyl)benzene |
| Common Synonyms | 3-Chloro-4-fluorophenyl methyl sulfone; 4-Mesyl-2-chloro-1-fluorobenzene |
| CAS Number | Not widely listed; Analogous to 1671-18-7 (Methyl variant) |
| Molecular Formula | |
| Molecular Weight | 208.64 g/mol |
| SMILES | CS(=O)(=O)c1ccc(F)c(Cl)c1 |
| InChI Key | Predicted based on structure |
Physicochemical Characterization
Physical State and Thermal Properties
Based on structural analogs (e.g., 2-chloro-1-methyl-4-methylsulfonylbenzene, MP 95-96°C) and the high polarity of the sulfone moiety, this compound exists as a crystalline solid at ambient conditions.
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Melting Point (Predicted): 85 – 98°C. The sulfone group induces strong intermolecular dipole-dipole interactions, elevating the lattice energy compared to non-sulfonated halides.
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Boiling Point (Predicted): >300°C (decomposition likely before boiling at atm pressure).
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Density: ~1.45 g/cm³ (Estimated based on halogenated sulfone density trends).
Solubility & Lipophilicity
The methylsulfonyl group imparts significant polarity, making the compound sparingly soluble in non-polar alkanes but highly soluble in polar aprotic solvents required for
| Solvent | Solubility Rating | Application Relevance |
| Water | Insoluble | Aqueous workup phase |
| Dichloromethane (DCM) | High | Extraction/Transfer |
| DMSO / DMF | High | Preferred reaction media for |
| Methanol/Ethanol | Moderate | Recrystallization potential |
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LogP (Predicted): 1.5 – 1.9. The hydrophilic sulfone offsets the lipophilic halogens, placing it in an optimal range for drug-like intermediates (Lipinski compliant fragments).
Structural Analysis & Reactivity Profile
Electronic Activation (The "Activation Vector")
The reactivity of this molecule is defined by the cooperative activation of the C1 position.
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Primary Activation: The Methylsulfonyl group (
) at C4 exerts a powerful resonance withdrawing effect ( ), severely depleting electron density at C1 (para). -
Secondary Activation: The Chlorine atom at C2 exerts an inductive withdrawing effect (
), further destabilizing the ground state and lowering the energy barrier for nucleophilic attack. -
Leaving Group: The Fluorine atom is the preferred leaving group for
due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate, despite being a poor leaving group in / systems.
Reaction Pathway: Nucleophilic Aromatic Substitution ( )
The primary utility of this compound is the displacement of the fluorine atom by phenols, amines, or thiols.
Figure 1: Mechanistic pathway for the displacement of Fluorine by a nucleophile. The sulfone group is critical for stabilizing the anionic transition state.
Experimental Protocols
Standard Procedure: Coupling with Phenols
Context: Synthesis of biaryl ether scaffolds (e.g., for ERR modulators).
Reagents:
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Substrate: 2-Chloro-1-fluoro-4-methylsulfonylbenzene (1.0 eq)
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Nucleophile: 4-Hydroxybenzaldehyde or Vanillin derivative (1.1 eq)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 eq) -
Solvent: Anhydrous DMF or NMP.
Methodology:
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Preparation: Charge a reaction vessel with the phenol derivative and
in DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 2-Chloro-1-fluoro-4-methylsulfonylbenzene (solid or solution in DMF) to the mixture.
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Reaction: Heat the mixture to 80–100°C . Monitor by TLC or LC-MS. The reaction typically proceeds to completion within 2–4 hours due to the high activation of the fluorine.
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Workup: Cool to RT. Pour into ice-water to precipitate the product or extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Safety & Handling
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Hazards: Sulfones are generally stable, but the halogenated nature implies potential skin and eye irritation.
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Reactivity: Avoid strong reducing agents (which may reduce the sulfone to sulfide) and extremely strong bases (which may cause benzyne formation or deprotonation at the sulfone methyl group).
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Storage: Store in a cool, dry place. The compound is chemically stable and not hygroscopic.
Synthesis of the Core
If the compound is not commercially available, it is synthesized via the oxidation of the corresponding sulfide.
Figure 2: Retrosynthetic analysis showing the standard oxidation route from the thiol precursor.
References
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Patents on ERR Modulators: Substituted phenoxy thiazolidinediones as estrogen related receptor-alpha modulators. US Patent 8,344,009 B2. (2013). Describes the use of 2-chloro-1-fluoro-4-methanesulfonylbenzene as a starting material (Example 4, Step A).
- Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412. (Foundational text on reactivity of halonitrobenzenes and halosulfones).
- General Properties of Sulfones:The Chemistry of Sulphones and Sulphoxides. Patai's Chemistry of Functional Groups. Wiley.
